10-(oleoyloxy)octadecanoicacid
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Overview
Description
10- (9Z-octadecenoyloxy)octadecanoic acid is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids. It is a fatty acid ester of hydroxy fatty acids in which oleic acid is esterified to 10-hydroxy stearic acid . This compound has shown potential bioactive properties, including anti-diabetic and anti-inflammatory effects .
Preparation Methods
The synthesis of 10- (9Z-octadecenoyloxy)octadecanoic acid involves the esterification of oleic acid with 10-hydroxy stearic acid . The reaction conditions typically include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
10- (9Z-octadecenoyloxy)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Substitution reactions can occur at the ester or hydroxy groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10- (9Z-octadecenoyloxy)octadecanoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of branched fatty acid esters of hydroxy fatty acids.
Mechanism of Action
The mechanism of action of 10- (9Z-octadecenoyloxy)octadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to improve glucose tolerance and stimulate insulin secretion, likely through its effects on glucose transporters and insulin signaling pathways . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
10- (9Z-octadecenoyloxy)octadecanoic acid is similar to other branched fatty acid esters of hydroxy fatty acids, such as PAHSAs (palmitic acid esters of hydroxy stearic acids) and SAHSAs (stearic acid esters of hydroxy stearic acids) . it stands out due to its specific esterification of oleic acid with 10-hydroxy stearic acid, which may confer unique bioactive properties . Other similar compounds include:
PAHSAs: Known for their abundance in adipose tissue and their role in glucose tolerance.
SAHSAs: Studied for their potential anti-inflammatory effects.
Properties
Molecular Formula |
C36H68O4 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
10-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- |
InChI Key |
WYKCNLTXWMQKGB-PFONDFGASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
10-(oleoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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